4-(pyrrolidin-3-yl)benzonitrile hydrochloride
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Overview
Description
4-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of 4-(pyrrolidin-3-yl)benzonitrile hydrochloride is lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins .
Mode of Action
This compound acts as an inhibitor of LSD1 . It binds to the enzyme, preventing it from removing methyl groups from lysine residues. This inhibition alters the methylation status of histones, leading to changes in gene expression .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the histone methylation pathways . LSD1 is involved in the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which are key regulatory sites for gene expression . By inhibiting LSD1, this compound can alter the methylation status at these sites, leading to changes in gene expression .
Result of Action
The inhibition of LSD1 by this compound leads to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. For example, changes in the expression of genes involved in cell growth could potentially influence cell proliferation .
Biochemical Analysis
Biochemical Properties
4-(pyrrolidin-3-yl)benzonitrile hydrochloride has been shown to interact with LSD1, a histone demethylase . This interaction inhibits the activity of LSD1, leading to changes in the methylation status of histones and, consequently, alterations in gene expression .
Cellular Effects
The inhibition of LSD1 by this compound can have profound effects on cellular function . For instance, it has been shown to increase the expression of the cellular biomarker CD86 in human THP-1 acute myeloid leukemia cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to LSD1 and inhibiting its enzymatic activity . This leads to changes in histone methylation and alterations in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound on LSD1 activity and gene expression are not immediate but occur over time
Metabolic Pathways
Given its interaction with LSD1, it may influence pathways involving histone methylation and gene expression .
Subcellular Localization
Given its interaction with LSD1, a nuclear enzyme, it is likely that it localizes to the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
4-(pyrrolidin-3-yl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: This compound has a similar structure but with a different position of the pyrrolidine ring attachment.
4-(pyrrolidin-2-yl)benzonitrile: Another similar compound with the pyrrolidine ring attached at a different position.
Uniqueness
4-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its ability to inhibit lysine-specific demethylase 1 sets it apart from other similar compounds, making it a valuable molecule in drug discovery and development .
Properties
CAS No. |
1203684-95-0 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11;/h1-4,11,13H,5-6,8H2;1H |
InChI Key |
ADAOXRVBGBUQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
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